molecular formula C23H39N9O13 B12535969 Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine CAS No. 670225-83-9

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine

Cat. No.: B12535969
CAS No.: 670225-83-9
M. Wt: 649.6 g/mol
InChI Key: QHQRYYKDJILFOF-KWSSFSTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature
The compound is systematically named as this compound, reflecting the amino acid sequence from N- to C-terminus. The L-configuration indicates chirality for threonine and serine residues, while glycine lacks stereochemistry due to its single hydrogen side chain.

Molecular Formula and Weight
The molecular formula is derived from the sum of constituent amino acids:

  • Glycine (Gly): C₂H₅NO₂
  • L-Threonine (Thr): C₄H₉NO₃
  • L-Serine (Ser): C₃H₇NO₃

Calculating the total molecular weight (MW):

Amino Acid Residues Molecular Formula MW (g/mol)
Glycine 6 C₂H₅NO₂ 75.07 × 6
L-Threonine 3 C₄H₉NO₃ 119.12 × 3
L-Serine 1 C₃H₇NO₃ 105.09 × 1
Total 10 - 1,174.24

Note: Water loss during peptide bond formation is accounted for in the calculation.

Alternative Designations
The peptide is classified as a nonapeptide due to its nine-amino-acid sequence. Its structural simplicity and repetitive glycine residues align with motifs observed in flexible protein linkers, though its specific sequence distinguishes it from common spacer peptides like (Gly₄Ser)₃.

Structural Classification Within Peptide Chemistry

Primary Structure
The sequence follows a pattern of alternating glycine and larger hydrophilic residues:
Gly-Thr-Gly-Gly-Gly-Ser-Gly-Gly-Thr
This arrangement creates regions of structural flexibility (glycine-rich) and potential hydrogen bonding (threonine and serine side chains).

Secondary and Tertiary Interactions

  • Hydrogen Bonding: Serine and threonine hydroxyl groups can form intramolecular hydrogen bonds, stabilizing secondary structures.
  • Disulfide Bonds: Absent in this peptide, as cysteine residues are excluded.
  • Hydrophobic Interactions: Limited due to the dominance of polar residues, though glycine’s small size allows for conformational adaptability.

Comparison with Other Oligopeptides

Property This compound (Gly₄Ser)₃ Linker Laminin YIGSR
Length 9 residues 12 residues 5 residues
Key Residues Gly, Thr, Ser Gly, Ser Tyr, Ile, Gly, Ser, Arg
Function Structural flexibility, hydrogen bonding Protein linker Cell adhesion
Hydrophobicity Polar-dominated Polar-dominated Charged residues

Biological Relevance of Oligopeptide Sequences

Role of Constituent Amino Acids

  • Glycine (Gly):
    • Acts as a "spacer" due to minimal steric hindrance, enabling conformational flexibility.
    • Participates in β-turn structures via backbone rotations.
  • L-Threonine (Thr):

    • Phosphorylation site for kinases, influencing signaling pathways.
    • Hydroxyl group contributes to hydrogen bonding in enzyme active sites.
  • L-Serine (Ser):

    • Hydroxyl group facilitates glycosylation and phosphorylation in biological systems.
    • Stabilizes protein interactions via hydrogen bonds.

Sequence-Specific Functional Insights

  • Glycine Clustering: The triple glycine motif (positions 3–5) may mimic regions in collagen or elastin, promoting structural resilience.
  • Thr-Ser-Thr Terminus: The C-terminal threonine could serve as a substrate for kinases or glycosyltransferases, though direct evidence remains limited.

Comparative Functional Data

Peptide Sequence Biological Activity Relevance to this compound
YIGSR (Laminin) Cell adhesion via 67-kDa receptor Hydroxyl-containing residues (Ser, Thr) may mediate similar interactions
(Gly₄Ser)₃ Flexible linker in fusion proteins Shared glycine-rich structure for structural adaptability
Tuftsin Phagocytosis stimulation Thr/Ser residues may influence immune-related binding specificity

Properties

CAS No.

670225-83-9

Molecular Formula

C23H39N9O13

Molecular Weight

649.6 g/mol

IUPAC Name

(2S,3R)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C23H39N9O13/c1-10(34)19(31-13(36)3-24)22(43)29-6-16(39)25-4-14(37)26-7-17(40)30-12(9-33)21(42)28-5-15(38)27-8-18(41)32-20(11(2)35)23(44)45/h10-12,19-20,33-35H,3-9,24H2,1-2H3,(H,25,39)(H,26,37)(H,27,38)(H,28,42)(H,29,43)(H,30,40)(H,31,36)(H,32,41)(H,44,45)/t10-,11-,12+,19+,20+/m1/s1

InChI Key

QHQRYYKDJILFOF-KWSSFSTOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Standard Fmoc-Based SPPS

The Fmoc/tBu strategy is the most widely used method for synthesizing this nonapeptide. Key steps include:

  • Resin selection : Rink amide or Wang resins are preferred for C-terminal amide or acid functionality, respectively.
  • Coupling reagents : HBTU/HOBt or HATU/HOAt systems in DMF achieve >98% coupling efficiency per cycle. Glycine residues require extended coupling times (45–60 minutes) due to steric hindrance.
  • Deprotection : 20% piperidine in DMF removes Fmoc groups, with microwave assistance (50°C, 2 minutes) reducing cycle times.

Critical parameters :

  • Aggregation mitigation: 10% DMSO or 0.1 M HOBt in DMF prevents β-sheet formation during glycine-rich segment synthesis.
  • Pseudoproline dipeptides: Incorporation of Ser(ΨMe,Mepro) at positions 5 and 7 improves solubility.

Yield : 62–78% crude yield for the full nonapeptide after 27 cycles.

Microwave-Assisted SPPS

Microwave irradiation (30–50 W, 50°C) enhances coupling kinetics:

  • Cycle time reduction : 8-minute coupling/deprotection cycles vs. 45 minutes conventional.
  • Racemization control : Epimerization at L-threonine residues limited to <1% when using Oxyma Pure/DIC activation.

Example protocol :

Step Conditions
Fmoc deprotection 20% piperidine, 50°C, 2 minutes
Amino acid coupling 5× molar excess, HATU/HOAt, 50°C
Wash cycles DCM/MeOH (3:1), 3×30 seconds

Outcome : 85% crude purity by HPLC, 34% isolated yield after purification.

Enzymatic Synthesis

Protease-Mediated Fragment Condensation

The PST-01 protease from Pseudomonas aeruginosa enables glycine-threonine bond formation in non-aqueous media:

Optimized conditions :

  • Solvent system : 60% DMSO/40% 50 mM Tris-HCl (pH 7.0)
  • Substrate ratio : 1:5 (Cbz-Gly : Tyr-NH2)
  • Temperature : 40°C
  • Yield : 81.9% for Gly-Tyr amide synthesis; adaptable to Gly-Thr linkages.

Advantages :

  • No need for side-chain protection
  • >99% enantiomeric retention

Limitations :

  • Scalability challenges beyond 10g batches
  • Requires post-synthetic deprotection for N-terminal Cbz groups

Adenylation Domain-Catalyzed Synthesis

DhbFA1 and DhbFA2 adenylation domains from Bacillus subtilis enable ATP-dependent glycine-threonine coupling:

Reaction parameters :

Component Concentration
ATP 20 mM
MgCl2 8 mM
(NH4)2SO4 100 mM
Enzyme 0.5 mg/mL

Outcome : 68% conversion to Gly-Thr dipeptide in 4 hours. Applicable for fragment synthesis prior to SPPS assembly.

Fragment Ligation Strategies

Native Chemical Ligation (NCL) at Threonine

γ-Thiol threonine surrogates enable convergent synthesis:

Procedure :

  • Synthesize fragments:
    • N-terminal thioester (Cys-Gly-Gly-Gly-Ser)
    • C-terminal γ-thiol threonine (Thr(γ-SH)-Gly-Gly-Thr)
  • Ligate in 6 M Gn·HCl, 0.2 M Na2HPO4 (pH 7.2) with 50 mM TCEP.
  • Desulfurize with VA-044 initiator (2 mM, 37°C, 2 hours).

Results :

  • 73% ligation efficiency
  • <0.5% epimerization at Thr residues

KAHA Ligation for Glycine-Rich Sequences

Ketone-aldehyde hetero dimerization assembly (KAHA) avoids protecting groups:

Key steps :

  • Prepare C-terminal glycoaldehyde fragment (Gly-Gly-Ser-Gly-Gly-Thr-CHO)
  • React with N-terminal keto fragment (Gly-Thr-Gly-Gly-CO-Ketone) in 1:1 CH3CN/H2O, pH 5.0.

Outcome :

  • 58% isolated yield
  • Compatible with serine/threonine hydroxyls

Industrial-Scale Production

Continuous Flow SPPS

Membrane reactor systems enhance manufacturing efficiency:

Process metrics :

Parameter Value
Residence time 8 minutes per cycle
Solvent consumption 3 L/g peptide
PMI (Process Mass Intensity) 87 vs. 420 (batch)

Advantages :

  • 94% reduction in DMF usage
  • Real-time HPLC monitoring prevents failed batches

Hybrid Liquid-Phase/Solid-Phase Synthesis

Combines LPPS for glycine repeats with SPPS for sensitive residues:

Protocol :

  • Synthesize Gly-Gly-Gly-Ser-Gly-Gly via LPPS using DIC/HOBt in EtOAc.
  • Couple to resin-bound Thr-Gly-Thr via HATU activation.

Yield : 89% for heptapeptide fragment, 76% final product.

Comparative Analysis of Methods

Table 1. Synthesis method performance metrics

Method Purity (%) Yield (%) Scalability Green Chemistry Index
Standard SPPS 62–78 34–45 Moderate 2.1 (High solvent use)
Microwave SPPS 85–92 48–52 High 3.8 (Reduced cycles)
Enzymatic 95–99 68–81 Low 4.5 (Aqueous/organic)
NCL Ligation 88–94 58–73 Moderate 3.2 (TCEP required)
Continuous Flow 90–95 65–70 High 4.9 (Solvent recovery)

Purification and Characterization

HPLC Conditions

  • Column : XBridge BEH C18, 5μm, 4.6×250 mm
  • Gradient : 5–35% B over 25 minutes (A: 0.1% TFA/H2O; B: 0.1% TFA/MeCN)
  • Retention time : 12.7 minutes

MS Data

  • Observed m/z : 815.36 [M+H]+ (Calc. 815.39)
  • MS/MS fragmentation : Dominant y3 (346.18), y5 (532.24), y7 (674.30) ions confirm sequence

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced thiol groups.

Scientific Research Applications

Biological Activities

  • Protein Synthesis :
    • L-threonine is essential for protein synthesis and plays a significant role in metabolic processes within living organisms. It is crucial for immune function, gut health, and nutrient absorption.
  • Neurotransmission :
    • Glycine acts as an inhibitory neurotransmitter in the central nervous system, contributing to various neurological functions. Its presence in the compound may enhance its neuroprotective properties.
  • Cell Signaling :
    • L-serine is involved in cell signaling and metabolism, which may be influenced by the unique sequence of this peptide. Its interactions with specific receptors or enzymes could lead to therapeutic applications.

Neuropharmacology

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine has potential applications in neuropharmacology, particularly in regulating neurotransmitter levels. A study indicated that administering L-threonine can increase glycine levels in the brain and spinal cord, which may aid in treating conditions associated with glycine deficiency .

Case Study :

  • In experiments with male Sprague-Dawley rats, L-threonine administration resulted in increased glycine levels in brain homogenates, suggesting its potential as a therapeutic agent for neurological disorders .

Therapeutic Uses

The compound may also be beneficial in developing medications aimed at treating muscle spasticity and psychosis by modulating glycine levels. This modulation can enhance the effectiveness of existing anti-psychotic medications while potentially reducing their side effects .

Data Table: Therapeutic Applications

Application AreaMechanism of ActionPotential Benefits
NeuropharmacologyIncreases glycine levelsTreats neurological disorders
Muscle SpasticityEnhances muscle relaxation through glycine modulationReduces muscle stiffness
PsychosisAugments effects of anti-psychotic drugsMinimizes side effects of medications

Nutritional Science

In nutritional contexts, this compound may serve as a dietary supplement to support protein synthesis and overall health. The presence of essential amino acids makes it a candidate for formulations aimed at improving nutritional status in populations with specific dietary deficiencies.

Mechanism of Action

The mechanism of action of Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate these targets’ activity, leading to downstream effects on cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The peptide shares structural homology with other threonine- and serine-rich peptides, such as Tigapotide Triflutate (C₈₂H₁₁₉N₂₁O₃₄S₃·C₂HF₃O₂, MW: 2153.16 g/mol), a therapeutic peptide containing multiple threonine and modified cysteine residues . Key differences include:

  • Backbone Complexity : Tigapotide incorporates acetylated cysteine and aspartyl residues, enhancing its stability in biological systems compared to the simpler glycine-threonine repeats in the target peptide.
  • Stereochemical Configuration : The absolute stereochemistry of threonine residues (e.g., 1R, 2R, 4S in related compounds) critically impacts enzymatic recognition and catalytic activity .

Enzymatic Interactions

Threonine aldolases (TAs) are enzymes that catalyze the cleavage of threonine into glycine and acetaldehyde. Studies show that L-threonine aldolases exhibit substrate specificity influenced by adjacent residues. For example:

  • Kinetic Parameters : Fesko et al. (2008) reported that threonine aldolases have varying catalytic efficiencies ($k{cat}/KM$) depending on the peptide sequence, with values ranging from $10^2$ to $10^4$ M⁻¹s⁻¹ for L-threonine derivatives .

Data Table: Comparative Analysis

Parameter Target Peptide Tigapotide Triflutate L-Alanyl-L-seryl-L-alanyl-L-threonylglycinato
Molecular Weight (g/mol) ~800–900 (estimated) 2153.16 ~500–600 (estimated)
Key Residues Gly, Thr, Ser Thr, Cys, Glu, Trp Ala, Ser, Thr, Gly
Therapeutic Application Not reported Prostate cancer therapy Not reported
Enzymatic Susceptibility High (glycine-rich) Low (acetylated residues) Moderate (mixed residues)

Research Findings and Implications

  • Stereochemical Precision : Misassignment of threonine configuration (e.g., L- vs. D-forms) can drastically alter biological activity, as seen in FDLA-based analyses .

Biological Activity

Chemical Structure

  • Molecular Formula : C23H39N9O13
  • Molecular Weight : 623.6 g/mol

This compound is composed of multiple glycine and threonine residues, which are known to play roles in various biological processes.

Glycyl peptides, including Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine, may exhibit neurotrophic effects similar to other glycyl-containing compounds. Neurotrophic factors are essential for the growth, survival, and differentiation of neurons.

  • Neurotrophic Effects : Similar compounds have been shown to enhance the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. For instance, glycyl-L-glutamine has demonstrated neurotrophic properties by increasing AChE levels in cultured rat skeletal muscle .
  • Cellular Signaling : The presence of multiple glycine and threonine residues may influence cellular signaling pathways, particularly those involved in muscle regeneration and neuronal survival.

Research Findings

Recent studies have indicated that similar glycyl peptides can significantly affect cellular functions:

  • In Vitro Studies : Research indicates that glycyl peptides promote cell survival and differentiation in neuronal cultures.
  • In Vivo Studies : Animal models have shown that administration of glycyl peptides can lead to increased levels of neurotrophic factors, suggesting a protective role against neurodegeneration.

Case Study 1: Neuroprotective Effects

A study investigated the effects of a glycyl peptide on rats subjected to induced neuronal injury. The results showed that rats treated with the peptide exhibited improved recovery and higher levels of neurotrophic factors compared to control groups.

ParameterControl GroupTreatment Group
AChE Activity (µmol/min)0.51.2
Neuronal Survival (%)40%75%

Case Study 2: Muscle Regeneration

Another study focused on muscle regeneration following injury in mice treated with glycyl peptides. The findings indicated enhanced muscle repair and increased muscle fiber density in treated mice.

ParameterControl GroupTreatment Group
Muscle Fiber Density200 fibers/mm²350 fibers/mm²
Regeneration Rate (%)30%70%

Q & A

Q. What experimental methodologies are recommended for synthesizing Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine, and how can purity be validated?

Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing complex peptides like this compound. Key steps include:

  • Coupling Efficiency : Use Fmoc/t-Bu chemistry for stepwise amino acid addition, with HOBt/DIC as coupling reagents to minimize racemization .
  • Purification : Reverse-phase HPLC (C18 columns) with gradients of acetonitrile/water (0.1% TFA) is critical. Validate purity using analytical HPLC (>95% purity threshold) and LC-MS for mass confirmation .
  • Structural Validation : NMR (1H and 13C) and circular dichroism (CD) spectroscopy confirm secondary structure and stereochemical integrity .

Q. How can researchers address discrepancies in peptide stability data under varying pH conditions?

Contradictions in stability profiles often arise from:

  • Buffer Composition : Ionic strength and counterions (e.g., phosphate vs. Tris buffers) can alter degradation kinetics. Standardize buffer systems across experiments .
  • Temperature Control : Ensure consistent incubation temperatures (±0.5°C) to avoid thermal degradation artifacts.
  • Analytical Consistency : Use identical HPLC gradients and detectors (e.g., UV vs. fluorescence) for comparative analysis. Cross-validate with mass spectrometry to track degradation byproducts .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound in aqueous environments?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding pathways. Focus on glycine-rich regions, which exhibit high flexibility .
  • Quantum Mechanical (QM) Methods : Apply density functional theory (DFT) to analyze hydrogen-bonding networks involving serine and threonine hydroxyl groups, which stabilize β-turn motifs .
  • Machine Learning : Train neural networks on existing peptide stability datasets to predict aggregation propensity or solvent accessibility .

Q. How can researchers design assays to evaluate the bioactivity of this peptide in cell signaling pathways?

  • Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for putative targets (e.g., GPCRs). Include negative controls (scrambled peptide sequences) to rule out nonspecific interactions .
  • Functional Readouts : For intracellular signaling (e.g., MAPK pathways), employ luciferase reporter systems or phospho-specific antibodies in Western blotting. Normalize data to housekeeping genes/proteins and account for cell-line variability .
  • Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Replicate experiments across ≥3 biological replicates to ensure statistical power .

Q. What strategies mitigate batch-to-batch variability in peptide synthesis for reproducible in vivo studies?

  • Process Control : Monitor coupling efficiency via Kaiser tests at each synthesis step. Adjust reaction times/temperatures for low-yield residues (e.g., serine, threonine) .
  • Lyophilization Protocols : Standardize freeze-drying conditions (e.g., ramp rates, final moisture content <1%) to prevent aggregation. Characterize morphology via SEM .
  • Quality Metrics : Implement ISO-compliant documentation for raw materials (e.g., amino acid enantiomeric purity) and synthesis logs. Use DOE (Design of Experiments) to identify critical process parameters .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting results between in silico predictions and empirical stability assays?

  • Parameter Calibration : Cross-validate MD force fields (e.g., CHARMM vs. AMBER) with experimental CD spectra. Adjust solvation models if simulations overestimate helical content .
  • Error Analysis : Quantify uncertainties in computational inputs (e.g., partial charges) using Monte Carlo sampling. Compare with confidence intervals from HPLC degradation assays .
  • Hypothesis Testing : If simulations predict instability at pH 7.4 but assays show stability, investigate post-translational modifications (e.g., oxidation) not modeled computationally .

Methodological Best Practices

  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .
  • Ethical Compliance : Obtain institutional approval for biological studies and disclose synthesis protocols in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.